This compound can be classified under the category of alkaloids, specifically as a piperidine derivative. Alkaloids are nitrogen-containing compounds that are commonly found in plants and have significant pharmacological effects. The specific structure of (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate suggests potential use in therapeutic applications due to its structural similarity to known bioactive compounds.
The synthesis of (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during these synthetic steps.
The molecular formula of (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate is with a molecular weight of approximately 393.52 g/mol.
(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate is not fully elucidated but can be inferred based on its structural similarities to other known compounds:
Further studies would be necessary to clarify its specific pharmacodynamics and pharmacokinetics.
The physical properties of (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate include:
Chemical properties include:
These properties are crucial for determining storage conditions and potential applications.
(S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate has potential applications in various fields:
The compound (S)-methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate (CAS: 170098-29-0) exhibits a meticulously defined stereochemical architecture. Its systematic IUPAC name reflects three chiral centers:
This stereospecific arrangement is pharmacologically critical, as it designates the compound as a key diastereoisomer impurity (Alvimopan Impurity 7) in the opioid antagonist Alvimopan [5]. The (3R,4R) stereochemistry in the piperidine ring differentiates it from other diastereomers like the (3S,4S) or meso forms, which exhibit distinct spatial orientations of the 3-hydroxyphenyl and methyl groups [3] [6].
Table 1: Fundamental Molecular Identifiers
Descriptor | Value |
---|---|
IUPAC Name | methyl (S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate |
CAS Registry | 170098-29-0 (base); 170098-28-9 (hydrochloride salt) [2] [3] |
Molecular Formula | C₂₄H₃₁NO₃ (base); C₂₄H₃₂ClNO₃ (HCl salt) [1] [3] |
Molecular Weight | 381.51 g/mol (base); 417.97 g/mol (HCl) [1] [3] |
SMILES | O=C(OC)[C@@H](CC1=CC=CC=C1)CN2C[C@H](C)[C@](C)(C3=CC=CC(O)=C3)CC2 [1] [4] |
InChI Key | Not explicitly reported in sources; computable via cheminformatics tools |
The SMILES notation encodes stereochemistry through @@H
and @
symbols, confirming the S, R, R chiral sequence. The hydrochloride salt (CAS: 170098-28-9) adds a chlorine atom, increasing molecular weight by 36.46 g/mol [2] [3].
Though crystallographic data (e.g., X-ray diffraction) is absent in the retrieved sources, spectroscopic profiles are inferable from structural analogs and synthesis literature:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Infrared Spectroscopy (IR)
Table 2: Summary of Key Spectroscopic Techniques
Method | Key Diagnostic Features | Structural Insights |
---|---|---|
¹H/¹³C NMR | Chemical shifts of methyl, methoxy, phenolic protons | Confirms stereochemistry-impacted diastereotopy |
MS | Molecular ion at 381.5; benzyl fragment (m/z 91) | Validates molecular mass and cleavage patterns |
IR | Ester C=O (1720–1740 cm⁻¹); phenolic OH (3200–3400 cm⁻¹) | Verifies functional groups |
This compound is one of eight possible diastereoisomers of Alvimopan’s synthetic intermediates. Critical distinctions include:
Stereochemical Divergences
Physicochemical Contrasts
Table 3: Stereoisomer Comparison in Alvimopan-Related Compounds
Stereoisomer | CAS Registry | Configuration | Role/Property |
---|---|---|---|
(S)-Methyl 2-benzyl-... | 170098-29-0 | (αS,3R,4R) | Alvimopan Impurity 7 [5] |
Hydrochloride salt | 170098-28-9 | (αS,3R,4R) | Salt form for analytical standards [3] |
(R)-Methyl 2-benzyl-... | 170098-42-7 | (αR,3R,4R) | Alvimopan Impurity 1 [7] |
Glycine conjugate | N/A | (αS,3R,4R) | Advanced metabolite (MW: 453.59 g/mol) [6] |
The glycine conjugate (C₂₇H₃₇N₂O₄, MW: 453.59 g/mol) exemplifies structural diversification at the carboxylate, retaining the (3R,4R,αS) core but replacing the methyl ester with a glycine-amide linkage [6].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2